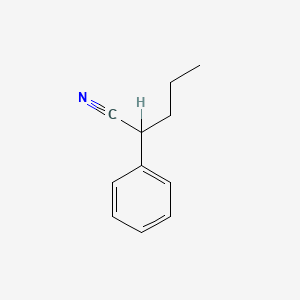

2-Phenylvaleronitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUPTAFHLRBHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50970921 | |

| Record name | 2-Phenylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5558-78-1 | |

| Record name | 2-Phenylvaleronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005558781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenylvaleronitrile (CAS No. 5558-78-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylvaleronitrile, also known as α-propylphenylacetonitrile, is an organic compound with the CAS number 5558-78-1 .[1] It belongs to the class of nitriles, characterized by a cyano (-C≡N) functional group. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, potential applications in research and drug development, analytical methods, and safety and handling procedures. The information presented herein is intended to be a valuable resource for professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

2-Phenylvaleronitrile is a nitrile compound with the molecular formula C₁₁H₁₃N and a molecular weight of 159.23 g/mol .[1]

| Property | Value | Reference |

| CAS Number | 5558-78-1 | [1] |

| Molecular Formula | C₁₁H₁₃N | [1] |

| Molecular Weight | 159.23 g/mol | [1] |

| IUPAC Name | 2-phenylpentanenitrile | |

| Synonyms | α-propylphenylacetonitrile, 2-Phenylpentanenitrile | [1] |

Synthesis of 2-Phenylvaleronitrile

The synthesis of 2-Phenylvaleronitrile can be achieved through the α-alkylation of phenylacetonitrile. This reaction involves the deprotonation of the α-carbon of phenylacetonitrile to form a carbanion, which then acts as a nucleophile to attack an alkylating agent, in this case, a propyl halide.

A general procedure for the alkylation of arylacetonitriles involves the use of a strong base in the presence of a phase-transfer catalyst.[6][7]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 2-Phenylvaleronitrile.

Detailed Protocol for α-Alkylation of Phenylacetonitrile (General Method):

-

Reaction Setup: A reaction flask is charged with phenylacetonitrile, an aqueous solution of a strong base (e.g., 50% sodium hydroxide), and a phase-transfer catalyst (e.g., a quaternary ammonium salt).[6]

-

Addition of Alkylating Agent: Propyl bromide is added dropwise to the stirred reaction mixture. The temperature is typically maintained between 25-35°C.[6]

-

Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent (e.g., benzene or toluene). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 2-Phenylvaleronitrile.

Applications in Research and Drug Development

While specific applications of 2-Phenylvaleronitrile in drug development are not extensively documented in publicly available literature, its structural motif is of interest in medicinal chemistry. The nitrile group is a versatile functional group that can participate in various chemical transformations and can also act as a bioisostere for other functional groups in drug molecules.

Nitrile-containing compounds have shown a wide range of biological activities, and many are used as pharmaceuticals.[8] For instance, some nitrile-containing molecules act as enzyme inhibitors or receptor antagonists. The phenylacetonitrile scaffold is a common starting material for the synthesis of various biologically active compounds.

The biological activity of related phenylacetonitrile derivatives has been investigated. For example, some have been studied for their anti-inflammatory properties.[9] Given its structure, 2-Phenylvaleronitrile could serve as a key intermediate or building block in the synthesis of novel therapeutic agents.

Analytical Methods

The analysis of 2-Phenylvaleronitrile can be performed using standard chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of 2-Phenylvaleronitrile, a nonpolar or medium-polarity capillary column would be suitable.

General GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Column: A fused silica capillary column coated with a stationary phase like 5% phenyl-methylpolysiloxane.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature ramp starting from a low temperature (e.g., 50 °C) and gradually increasing to a higher temperature (e.g., 280 °C) to ensure good separation.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

Chemical derivatization can also be employed to enhance the volatility and improve the chromatographic properties of the analyte.[10][11]

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of non-volatile or thermally labile compounds. For 2-Phenylvaleronitrile, reversed-phase HPLC with a C18 column would be an appropriate method.

General HPLC Parameters:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detector: A UV detector set at a wavelength where the compound exhibits maximum absorbance (typically around 254 nm for the phenyl group).

For certain applications, derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) can be used to enhance detection sensitivity, particularly for trace analysis.[12][13][14][15]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2]

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2] Do not ingest.

-

Storage: Store in a cool, dry, and well-ventilated place away from heat and ignition sources. Keep the container tightly closed.[2]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

2-Phenylvaleronitrile (CAS No. 5558-78-1) is a valuable chemical intermediate with potential applications in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, analytical methods, and safety considerations. Researchers and drug development professionals should find this information useful for their work with this compound. As with any chemical, it is essential to follow good laboratory practices and adhere to all safety guidelines when handling 2-Phenylvaleronitrile.

References

-

PubChem. 2-Phenylvaleronitrile. National Center for Biotechnology Information. [Link]

- Kaiser, D. G., & Glenn, E. M. (1972). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. Journal of Pharmaceutical Sciences, 61(12), 1908–1911.

-

Organic Syntheses Procedure. [Link]

- Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

-

EPA. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

-

Agilent. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

- Lee, T. L., & Lin, C. H. (2009). GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine.

- Yin, P., & Xu, L. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 8(4), 235-246.

-

ResearchGate. Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. [Link]

Sources

- 1. 2-Phenylvaleronitrile | C11H13N | CID 138534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. dept.harpercollege.edu [dept.harpercollege.edu]

- 4. chemicalbook.com [chemicalbook.com]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jfda-online.com [jfda-online.com]

- 11. scispace.com [scispace.com]

- 12. epa.gov [epa.gov]

- 13. apps.thermoscientific.com [apps.thermoscientific.com]

- 14. agilent.com [agilent.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Weight and Characterization of 2-Phenylvaleronitrile

This guide provides a comprehensive technical overview of 2-Phenylvaleronitrile, focusing on the determination and validation of its molecular weight. Intended for researchers, scientists, and professionals in drug development, this document delves into the core analytical principles and methodologies essential for the unambiguous characterization of this molecule. We will explore the theoretical basis, practical experimental workflows, and the synergistic use of modern analytical techniques to ensure scientific integrity.

Introduction to 2-Phenylvaleronitrile: Fundamental Properties

2-Phenylvaleronitrile, also known by its IUPAC name 2-phenylpentanenitrile, is an organic compound featuring a nitrile group and a phenyl group attached to the same carbon atom.[1] As with any chemical entity intended for use in research or as a synthetic intermediate, the precise determination of its fundamental properties is a critical first step. The molecular weight, in particular, is a cornerstone of its identity, influencing everything from reaction stoichiometry to analytical response.

The initial characterization of 2-Phenylvaleronitrile begins with its elemental composition and calculated molecular properties, which are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N | PubChem[1] |

| Average Molecular Weight | 159.23 g/mol | PubChem[1] |

| Monoisotopic Mass | 159.104800 Da | PubChem[1] |

| IUPAC Name | 2-phenylpentanenitrile | PubChem[1] |

| CAS Number | 5558-78-1 | PubChem[1] |

While these computed values provide a theoretical foundation, they must be rigorously confirmed through empirical analysis. The following sections detail the self-validating experimental systems used to achieve this confirmation.

The Cornerstone of Identity: Molecular Weight Determination via Mass Spectrometry

Mass spectrometry (MS) is the principal technique for the direct measurement of a molecule's mass-to-charge ratio (m/z), from which its molecular weight is determined. For a singly charged molecular ion, the m/z value is equivalent to the molecular mass.

The causality behind selecting MS for this purpose is its unparalleled sensitivity and accuracy. High-resolution mass spectrometry (HRMS) can provide mass measurements with accuracies in the parts-per-million (ppm) range, allowing for the determination of the elemental composition and unambiguous confirmation of the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

-

Sample Preparation: A dilute solution of 2-Phenylvaleronitrile is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL. This low concentration prevents detector saturation and promotes efficient ionization.

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for 2-Phenylvaleronitrile, forming a protonated molecule [M+H]⁺. The choice of a soft ionization method is crucial to minimize fragmentation and maximize the abundance of the molecular ion.

-

Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument. These analyzers are selected for their ability to resolve ions with very small mass differences.

-

Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired in positive ion mode over a mass range that encompasses the expected m/z of the [M+H]⁺ ion (e.g., m/z 50-500).

-

Data Interpretation: The resulting spectrum is analyzed for the peak corresponding to the protonated molecule. For 2-Phenylvaleronitrile (C₁₁H₁₃N), the expected exact mass of the [M+H]⁺ ion is 160.112079 Da. The measured mass from the HRMS should align with this theoretical value within a narrow tolerance (typically <5 ppm).

The workflow for this analytical confirmation is depicted below.

Caption: Workflow for Molecular Weight Confirmation by HRMS.

Structural Elucidation: The Orthogonal Validation by NMR Spectroscopy

While MS provides the molecular weight, it does not, in isolation, confirm the specific isomeric structure. Nuclear Magnetic Resonance (NMR) spectroscopy provides the necessary orthogonal data by mapping the chemical environment of each atom in the molecule.[2] By confirming the connectivity of the atoms, NMR validates the structure corresponding to the measured molecular weight.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 2-Phenylvaleronitrile, the expected signals are:

-

Aromatic Protons: A multiplet in the range of 7.2-7.5 ppm, integrating to 5 protons, corresponding to the phenyl group.

-

Methine Proton: A triplet around 3.7-3.9 ppm, integrating to 1 proton. This is the proton on the carbon adjacent to both the phenyl and nitrile groups, split by the neighboring methylene group.

-

Methylene Protons: A multiplet around 1.8-2.0 ppm, integrating to 2 protons, corresponding to the CH₂ group of the propyl chain.

-

Methylene Protons: A sextet around 1.4-1.6 ppm, integrating to 2 protons, corresponding to the next CH₂ group.

-

Methyl Protons: A triplet around 0.9-1.0 ppm, integrating to 3 protons, from the terminal methyl group of the propyl chain.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. The expected signals for 2-Phenylvaleronitrile include:

-

Nitrile Carbon: A signal around 120 ppm.

-

Aromatic Carbons: Multiple signals in the 125-140 ppm range.

-

Aliphatic Carbons: Signals in the 10-50 ppm range for the propyl chain and the methine carbon.

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of 2-Phenylvaleronitrile in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3] The deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.

-

Data Processing: The acquired data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

-

Structural Confirmation: The chemical shifts, integration values (for ¹H), and splitting patterns are analyzed to confirm that the proton and carbon environments match the proposed structure of 2-Phenylvaleronitrile.

The combination of MS and NMR provides a self-validating system. MS confirms the molecular formula, and NMR confirms the specific arrangement of the atoms, leaving no ambiguity as to the identity and, therefore, the molecular weight of the compound.

Caption: Molecular Structure of 2-Phenylvaleronitrile.

Synthesis and Application Context

While this guide focuses on characterization, understanding the synthetic relevance of nitriles is crucial for drug development professionals. Nitrile-containing compounds are valuable intermediates in organic synthesis. For instance, related structures like 2,2-diphenyl-4-(dimethylamino)valeronitrile serve as key precursors in the synthesis of pharmaceutical compounds such as methadone.[4][5] The synthesis of such molecules often involves the reaction of a compound with an active methylene group (like diphenylacetonitrile) with a haloalkane in the presence of a base, sometimes utilizing phase-transfer catalysis to improve reaction efficiency.[5] The rigorous characterization methods described herein are essential to verify the outcome of such synthetic steps.

Conclusion

The molecular weight of 2-Phenylvaleronitrile is a fundamental descriptor, authoritatively established as 159.23 g/mol . This value, while derivable from its molecular formula C₁₁H₁₃N, requires and receives definitive confirmation through a synergistic application of high-resolution mass spectrometry and NMR spectroscopy. MS provides a direct and highly accurate measurement of the molecular mass, while NMR validates the unique structural arrangement of the atoms. This dual, orthogonal approach represents a self-validating system that ensures the highest degree of scientific integrity, a non-negotiable standard for researchers and drug development professionals.

References

-

2-Phenylvaleronitrile | C11H13N | CID 138534 . PubChem, National Institutes of Health. Available at: [Link]

- Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile. Google Patents.

- Method for synthesizing intermediate of methadone hydrochloride. Google Patents.

-

A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy . ChemRxiv. Available at: [Link]

Sources

- 1. 2-Phenylvaleronitrile | C11H13N | CID 138534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chem.washington.edu [chem.washington.edu]

- 4. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile - Google Patents [patents.google.com]

- 5. CN102219709A - Method for synthesizing intermediate of methadone hydrochloride - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol: Strategic Alkylation of Phenylacetonitrile with Propyl Bromide

Introduction: The Significance of α-Alkylated Phenylacetonitriles

The α-alkylation of phenylacetonitrile is a cornerstone transformation in organic synthesis, providing a direct route to a diverse array of functionalized nitrile compounds. These products, such as 2-phenylpentanenitrile, are valuable intermediates in the pharmaceutical and fine chemical industries.[1] Phenylacetonitrile and its derivatives are precursors to various biologically active molecules, including analgesics, anti-inflammatory agents, and anticonvulsants. The introduction of an alkyl chain at the α-position significantly influences the lipophilicity and steric profile of the molecule, thereby modulating its pharmacological activity. This application note provides a detailed guide to the alkylation of phenylacetonitrile with propyl bromide, exploring two robust protocols: a classic approach utilizing a strong base in an anhydrous environment and a modern method employing phase-transfer catalysis for enhanced efficiency and safety.

Mechanistic Insights: The Chemistry Behind the C-C Bond Formation

The alkylation of phenylacetonitrile proceeds via a nucleophilic substitution reaction. The acidic nature of the α-proton of phenylacetonitrile (pKa ≈ 22 in DMSO) allows for its abstraction by a suitable base to form a resonance-stabilized carbanion. This carbanion then acts as a potent nucleophile, attacking the electrophilic carbon of propyl bromide in a classic SN2 fashion to forge the new carbon-carbon bond.

The Role of the Base

The choice of base is critical and dictates the reaction conditions. Strong bases such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK) are capable of quantitatively deprotonating phenylacetonitrile, driving the reaction to completion.[2][3] These bases, however, necessitate strictly anhydrous conditions as they react violently with water.[4][5][6]

Alternatively, phase-transfer catalysis (PTC) offers a milder and operationally simpler approach.[1][7][8][9] In this method, a quaternary ammonium salt shuttles the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the phenylacetonitrile. The resulting carbanion then reacts with the alkyl halide. This technique avoids the need for expensive and hazardous anhydrous solvents and strong bases.

Reaction Pathway Visualization

Figure 1: Mechanism of Phenylacetonitrile Alkylation. This diagram illustrates the two-step process: initial deprotonation of phenylacetonitrile by a base to form a carbanion, followed by the nucleophilic attack of the carbanion on propyl bromide.

Experimental Protocols

This section details two distinct and reliable protocols for the synthesis of 2-phenylpentanenitrile. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be strictly adhered to throughout these procedures. All manipulations involving volatile and hazardous materials should be performed in a well-ventilated fume hood.

Protocol 1: Classical Alkylation using Sodium Amide in Anhydrous Toluene

This protocol is a robust method that typically affords high yields but requires stringent anhydrous and inert atmosphere techniques due to the reactivity of sodium amide.[3][4][5][6][10]

Materials:

-

Phenylacetonitrile (1.0 eq)

-

Sodium amide (1.1 eq)

-

Propyl bromide (1.2 eq)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser and a nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel. Flame-dry the glassware under a stream of nitrogen to ensure all moisture is removed.

-

Reagent Addition: Charge the flask with sodium amide and anhydrous toluene under a positive pressure of nitrogen.

-

Carbanion Formation: Cool the suspension to 0 °C using an ice bath. Add phenylacetonitrile dropwise to the stirred suspension over 30 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Alkylation: Add propyl bromide dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed. After the addition, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer with toluene (or another suitable organic solvent like ethyl acetate) three times.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 2-phenylpentanenitrile.

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This protocol offers a more convenient and safer alternative, avoiding the need for strictly anhydrous conditions and highly reactive bases.[1][7][8][9]

Materials:

-

Phenylacetonitrile (1.0 eq)

-

Propyl bromide (1.2 eq)

-

50% aqueous sodium hydroxide (NaOH) solution

-

Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst (0.05 eq)

-

Toluene or Dichloromethane (as the organic solvent)

-

Water

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetonitrile, propyl bromide, the phase-transfer catalyst, and the organic solvent.

-

Addition of Base: With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

-

Reaction: Heat the biphasic mixture to 50-60 °C and stir vigorously for 4-6 hours. The efficiency of the stirring is crucial for maximizing the interfacial area and facilitating the reaction. Monitor the reaction progress by TLC or GC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation.

Experimental Workflow Visualization

Figure 2: Experimental Workflow for the Alkylation of Phenylacetonitrile. This flowchart outlines the key steps for both the classical sodium amide method and the phase-transfer catalysis protocol.

Data Presentation: Comparative Analysis of Protocols

The choice of protocol can significantly impact the reaction outcome. The following table summarizes the key parameters and expected results for each method.

| Parameter | Protocol 1: Sodium Amide | Protocol 2: Phase-Transfer Catalysis |

| Base | Sodium Amide (NaNH₂) | 50% Aqueous Sodium Hydroxide (NaOH) |

| Solvent | Anhydrous Toluene | Toluene or Dichloromethane |

| Catalyst | None | Tetrabutylammonium Bromide (TBAB) |

| Temperature | Reflux (~110 °C) | 50-60 °C |

| Reaction Time | 3-4 hours | 4-6 hours |

| Key Considerations | Requires strict anhydrous and inert conditions.[4][5][6] | Requires vigorous stirring.[7] |

| Safety | Sodium amide is highly reactive with water.[4][5][6] | Avoids the use of highly reactive bases. |

| Typical Yield | > 85% | 75-90% |

| Selectivity | Good for mono-alkylation, but dialkylation can occur with excess alkyl halide.[1][3] | High selectivity for mono-alkylation is often observed.[1] |

Concluding Remarks for the Practicing Scientist

The alkylation of phenylacetonitrile with propyl bromide is a versatile and valuable reaction for the synthesis of 2-phenylpentanenitrile. The classical approach using sodium amide in an anhydrous solvent provides high yields but demands careful handling of hazardous reagents and stringent reaction conditions. The phase-transfer catalysis method, on the other hand, offers a more practical and safer alternative, particularly for larger-scale preparations, without significantly compromising the yield. The choice between these protocols will depend on the specific requirements of the synthesis, the available equipment, and the scale of the reaction. For both methods, careful monitoring of the reaction progress and appropriate purification techniques are essential for obtaining a high-purity product. The principles and protocols detailed in this application note can be adapted for the alkylation of phenylacetonitrile with other alkyl halides, providing a general framework for the synthesis of a wide range of α-alkylated phenylacetonitriles.

References

-

ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols; Reaction conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-PHENYLBUTYRONITRILE. Retrieved from [Link]

- Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.

-

PubChem. (n.d.). Phenylacetonitrile. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina. Retrieved from [Link]

-

ACS Publications. (n.d.). Phenylacetonitrile alkylation with different phase-transfer catalysts in continuous flow and batch reactors. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-2-phenylpentanenitrile. Retrieved from [Link]

-

ACS Publications. (n.d.). Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Sodium Amide. Retrieved from [Link]

-

ACS Publications. (n.d.). Mono- and Dialkylation of Phenylacetonitrile by Means of Sodamide and Sodium Hydride. Alkylation of Diphenylacetonitrile1a. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-oxo-2-phenylpentanenitrile. Retrieved from [Link]

-

CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic strategies to 2‐phenylacetonitrile. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Retrieved from [Link]

-

Techno PharmChem. (2023). SODIUM BROMIDE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (n.d.). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. Retrieved from [Link]

-

ACS Publications. (n.d.). Phase-transfer alkylation of phenylacetonitrile in prototype reactors under magnetic or ultrasound mixing conditions. 2. Kinetic modeling. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium amide. Retrieved from [Link]

-

SlidePlayer. (n.d.). Unit 13. Alkylation. Retrieved from [Link]

Sources

- 1. crdeepjournal.org [crdeepjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ehs.princeton.edu [ehs.princeton.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. wcu.edu [wcu.edu]

Application Notes and Protocols for the Sonocatalyzed Synthesis of 2-Phenylvaleronitrile: A Kinetic Study

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the sonocatalyzed synthesis of 2-phenylvaleronitrile. It delves into the kinetic aspects of this reaction, offering detailed experimental protocols and explaining the underlying scientific principles. The synthesis involves the selective C-alkylation of benzyl cyanide with n-bromopropane under solvent-free conditions, facilitated by ultrasound and a phase-transfer catalyst. This approach presents a greener and more efficient alternative to conventional synthetic methods. By understanding the reaction kinetics, researchers can optimize conditions to achieve higher yields and selectivity, crucial for pharmaceutical and fine chemical synthesis.

Introduction: The Power of Sonocatalysis in Nitrile Synthesis

The synthesis of nitriles, such as 2-phenylvaleronitrile, is of significant interest in organic chemistry due to their role as versatile intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Traditionally, the synthesis of these compounds often involves harsh reaction conditions, hazardous solvents, and long reaction times. Sonocatalysis, the application of ultrasound to a catalyzed chemical reaction, has emerged as a powerful tool in green chemistry to overcome these limitations.[3][4][5]

The primary mechanism of sonocatalysis involves acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid medium irradiated with ultrasound.[3] This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive radicals and enhancing mass transfer between phases. In the context of the synthesis of 2-phenylvaleronitrile, ultrasound facilitates the reaction between benzyl cyanide and n-bromopropane in the presence of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) and a base such as potassium hydroxide (KOH).[6][7] The PTC is crucial for transporting the cyanide anion from the aqueous phase (containing KOH) to the organic phase (containing benzyl cyanide and n-bromopropane), where the reaction occurs. Ultrasound significantly accelerates this process, leading to enhanced reaction rates and yields.[6][8]

This application note will provide a detailed kinetic study of the sonocatalyzed synthesis of 2-phenylvaleronitrile, exploring the influence of various parameters on the reaction rate. A thorough understanding of these kinetics is essential for process optimization and scale-up.

Reaction Mechanism and Kinetics

The sonocatalyzed synthesis of 2-phenylvaleronitrile proceeds via a selective C-alkylation of benzyl cyanide with n-bromopropane. The reaction is carried out under phase-transfer catalysis conditions, where the presence of an aqueous phase (KOH) and an organic phase is essential.[6][9]

The overall reaction is as follows:

C₆H₅CH₂CN (Benzyl Cyanide) + CH₃CH₂CH₂Br (n-Bromopropane) --(Ultrasound, KOH, TBAB)--> C₆H₅CH(CH₂CH₂CH₃)CN (2-Phenylvaleronitrile) + KBr + H₂O

The kinetic study of this reaction reveals that the rate is influenced by several factors, including the concentration of reactants, catalyst, and base, as well as physical parameters like temperature and ultrasonic frequency and power.[6][7] The reaction typically follows pseudo-first-order kinetics with respect to benzyl cyanide under optimized conditions.

Diagram of the Proposed Reaction Pathway

Caption: Diagram of a standard laboratory setup for sonocatalytic reactions.

Synthesis of 2-Phenylvaleronitrile

-

Reaction Mixture Preparation: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an ultrasonic horn, add benzyl cyanide (e.g., 10 mmol), n-bromopropane (e.g., 12 mmol), and tetrabutylammonium bromide (TBAB) (e.g., 1 mmol).

-

Aqueous Phase Addition: Prepare a 50% (w/v) aqueous solution of potassium hydroxide (KOH). Add 10 mL of this solution to the reaction flask.

-

Sonication: Immerse the reaction flask in a constant temperature water bath maintained at the desired temperature (e.g., 40 °C). Position the ultrasonic horn approximately 1 cm below the surface of the liquid.

-

Initiate Reaction: Start the magnetic stirrer (e.g., 300 RPM) and the ultrasonic processor at a specific frequency (e.g., 20 kHz) and power output (e.g., 150 W).

-

Reaction Monitoring: Withdraw aliquots (e.g., 0.1 mL) from the organic layer at regular time intervals (e.g., every 15 minutes) for kinetic analysis.

-

Work-up: After the reaction is complete (as determined by GC or HPLC analysis), stop the sonication and stirring. Add 20 mL of distilled water and 20 mL of dichloromethane (DCM) to the flask. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 2-phenylvaleronitrile.

Kinetic Analysis

The progress of the reaction can be monitored using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). [10][11]

-

Sample Preparation: Dilute the withdrawn aliquots with a suitable solvent (e.g., DCM or acetonitrile) to a known concentration.

-

Analytical Method:

-

GC Analysis: Use a capillary column (e.g., HP-5) and a Flame Ionization Detector (FID). The temperature program can be optimized to achieve good separation of reactants and products.

-

HPLC Analysis: Use a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water. Detection can be done using a UV detector at a suitable wavelength (e.g., 254 nm).

-

-

Data Analysis: The concentration of benzyl cyanide at different time points is determined by comparing the peak areas with a pre-calibrated standard curve. The natural logarithm of the concentration of benzyl cyanide is then plotted against time. A linear plot indicates pseudo-first-order kinetics, and the rate constant (k) can be calculated from the slope of the line.

Influence of Reaction Parameters on Kinetics

The systematic study of various parameters is crucial for understanding and optimizing the sonocatalyzed synthesis of 2-phenylvaleronitrile. [6]

| Parameter | Investigated Range | Effect on Reaction Rate |

|---|---|---|

| Agitation Speed | 0 - 500 RPM | Increases up to a certain point, then plateaus. |

| Catalyst (TBAB) Conc. | 0.5 - 2.0 mol% | Increases with increasing concentration. |

| Base (KOH) Conc. | 20% - 60% (w/v) | Increases with increasing concentration. |

| Benzyl Cyanide Conc. | 5 - 20 mmol | Rate is dependent on the concentration. |

| Volume of Water | 5 - 20 mL | Affects the concentration of the base and mass transfer. |

| Ultrasonic Frequency | 20 - 40 kHz | Higher frequencies can sometimes lead to different effects. [3] |

| Temperature | 30 - 60 °C | Increases with temperature (Arrhenius behavior). |

Note: The optimal conditions need to be determined experimentally for a specific setup.

Conclusion and Future Perspectives

This application note has detailed the sonocatalyzed synthesis of 2-phenylvaleronitrile, providing a robust protocol for its preparation and kinetic analysis. The use of ultrasound significantly enhances the reaction rate, offering a green and efficient alternative to conventional methods. The kinetic data presented provides a foundation for optimizing reaction conditions to achieve high yields and selectivity.

Future research in this area could focus on exploring different phase-transfer catalysts, investigating the use of other bases, and scaling up the reaction for industrial applications. Furthermore, a deeper mechanistic investigation using advanced analytical techniques could provide more insights into the role of acoustic cavitation in this specific reaction. [12][13]The combination of sonocatalysis with other green chemistry principles, such as the use of renewable starting materials, holds significant promise for the sustainable synthesis of valuable nitrile compounds.

References

-

Deshmane, V. G., Gogate, P. R., & Pandit, A. B. (2011). Sonocatalyzed synthesis of 2-phenylvaleronitrile under controlled reaction conditions: A kinetic study. Ultrasonics Sonochemistry, 18(5), 1241-1248. [Link]

-

Trinh, Q. T., et al. (2025). Sonochemistry and sonocatalysis: current progress, existing limitations, and future opportunities in green and sustainable chemistry. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Schematic diagram of the sonocatalytic experiment setup. [Link]

-

National Institutes of Health. (2014). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. [Link]

-

ChemRxiv. (2025). Preprints posted on 18 July 2025. [Link]

-

PubMed. (2011). Sonocatalyzed synthesis of 2-phenylvaleronitrile under controlled reaction conditions--a kinetic study. [Link]

-

ACS Publications. (2008). Kinetics of Sonophotocatalytic Degradation of Anionic Dyes with Nano-TiO2. [Link]

-

ACS Omega. (2019). Ultrasound-Assisted Synthesis, Antifungal Activity against Fusarium oxysporum, and Three-Dimensional Quantitative Structure–Activity Relationship of N,S-Dialkyl Dithiocarbamates Derived from 2-Amino Acids. [Link]

-

Chemistry Steps. (2024). Reactions of Nitriles. [Link]

-

ResearchGate. (2025). (PDF) Sonocatalyzed synthesis of 2-phenylvaleronitrile under controlled reaction conditions - A kinetic study. [Link]

-

ACS Publications. (n.d.). Kinetics studies of the hydrolysis of coordinated nitriles. [Link]

-

Desalination and Water Treatment. (n.d.). Enhanced photocatalytic decolorization of reactive red by sonocatalysis using TiO2 catalyst: factorial design of experiments. [Link]

-

PubMed Central. (n.d.). Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. [Link]

-

ResearchGate. (2025). Ultrasound‐Assisted Synthesis of β‐Enaminonitriles in the Presence of Base | Request PDF. [Link]

-

Semantic Scholar. (n.d.). Sonocatalyzed synthesis of 2-phenylvaleronitrile under controlled .... [Link]

-

Beilstein Journals. (2020). Ultrasonic-assisted unusual four-component synthesis of 7-azolylamino-4,5,6,7-tetrahydroazolo[1,5-a]pyrimidines. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

ResearchGate. (2025). Investigation in mechanistic issues of sonocatalysis and sonophotocatalysis using pure and doped photocatalysts | Request PDF. [Link]

-

ACS Publications. (n.d.). Extractability and reactivity of hydroxide ion in low-polarity media under phase-transfer catalysis conditions: dramatic effect of the aqueous base concentration. [Link]

-

Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]

-

SpringerLink. (2017). Ultrasonic condition boosts up the rate of phase transfer catalyzed polymerization of acrylonitrile in two-phase system. [Link]

-

Digital Library. (n.d.). Feasibility Studies of Applications of Catalytic Oxidation in Wastewater. [Link]

-

ChemRxiv. (n.d.). Sonochemistry and Sonocatalysis: Current Progress, Existing Limitations, and Future Opportunities in Sustainable Chemistry. [Link]

-

IntechOpen. (2023). Ultrasound-assisted Synthesis of Nitrogen and Oxygen Containing Heterocycles. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 3. Sonochemistry and sonocatalysis: current progress, existing limitations, and future opportunities in green and sustainable chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Sonocatalyzed synthesis of 2-phenylvaleronitrile under controlled reaction conditions--a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Phenylvaleronitrile

Introduction: The Versatility of 2-Phenylvaleronitrile in Heterocyclic Chemistry

2-Phenylvaleronitrile, a readily accessible α-aryl nitrile, stands as a potent and versatile starting material in the synthesis of a diverse array of heterocyclic compounds.[1] Its strategic placement of a nitrile group and an acidic α-hydrogen on a chiral center offers multiple avenues for synthetic transformations, making it an attractive building block for medicinal chemists and drug development professionals. The nitrile moiety can participate in cyclization reactions, while the adjacent methine proton can be deprotonated to generate a nucleophilic carbanion, enabling a variety of carbon-carbon and carbon-heteroatom bond formations.[2][3]

This guide provides an in-depth exploration of several synthetic strategies to access medicinally relevant heterocyclic scaffolds, including thiophenes, pyridines, and pyrimidines, using 2-phenylvaleronitrile as the key precursor. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and innovate upon these methodologies.

Synthesis of Polysubstituted 2-Aminothiophenes via an Adapted Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[4][5] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[6][7][8] We have adapted this methodology for 2-phenylvaleronitrile, which possesses an active methine proton.

Mechanistic Rationale

The reaction is initiated by the base-catalyzed deprotonation of the α-carbon of 2-phenylvaleronitrile, forming a resonance-stabilized carbanion. This carbanion then attacks a carbonyl compound (an aldehyde or ketone) in a Knoevenagel-type condensation to yield an α,β-unsaturated nitrile. Concurrently, elemental sulfur is activated by the base to form a polysulfide, which then adds to the β-position of the unsaturated nitrile. An intramolecular cyclization followed by tautomerization and aromatization via loss of hydrogen sulfide affords the final 2-aminothiophene product.

Caption: Adapted Gewald reaction mechanism.

Experimental Protocol: Synthesis of 3-Propyl-3-phenyl-2-amino-4,5-dialkylthiophene

| Reagent/Parameter | Value |

| 2-Phenylvaleronitrile | 1.0 equiv. |

| Ketone/Aldehyde | 1.1 equiv. |

| Elemental Sulfur | 1.2 equiv. |

| Morpholine (Base) | 2.0 equiv. |

| Solvent | Ethanol |

| Temperature | 50 °C |

| Reaction Time | 4-6 h |

Step-by-Step Procedure:

-

To a stirred solution of 2-phenylvaleronitrile (1.0 equiv.) and the desired ketone or aldehyde (1.1 equiv.) in ethanol, add elemental sulfur (1.2 equiv.).

-

Add morpholine (2.0 equiv.) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 50 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure 2-aminothiophene derivative.

Synthesis of Substituted Pyridines via a Multi-Step Sequence

The synthesis of pyridines from acyclic precursors often involves the construction of a 1,5-dicarbonyl compound or a related synthon, followed by cyclization with an ammonia source.[9] This section outlines a proposed pathway to a substituted pyridine starting from 2-phenylvaleronitrile.

Synthetic Strategy

The proposed strategy involves a three-step sequence:

-

Michael Addition: Base-catalyzed Michael addition of 2-phenylvaleronitrile to an α,β-unsaturated ketone to form a γ-ketonitrile.

-

Nitrile Reduction: Reduction of the nitrile group to a primary amine.

-

Intramolecular Cyclization and Aromatization: Acid-catalyzed intramolecular cyclization of the resulting amino-ketone, followed by oxidation to the aromatic pyridine.

Caption: Workflow for pyridine synthesis.

Experimental Protocol

Step 1: Synthesis of the γ-Ketonitrile

-

To a solution of 2-phenylvaleronitrile (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add a strong base such as sodium hydride (1.1 equiv.) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C and add the α,β-unsaturated ketone (1.0 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Reduction of the Nitrile

-

Prepare a suspension of lithium aluminum hydride (LiAlH4, 2.0 equiv.) in anhydrous THF at 0 °C.

-

Add a solution of the γ-ketonitrile (1.0 equiv.) in anhydrous THF dropwise to the LiAlH4 suspension.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude amino-ketone, which can be used in the next step without further purification.

Step 3: Cyclization and Aromatization

-

Dissolve the crude amino-ketone in a suitable solvent such as toluene or xylene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

After the cyclization is complete, add an oxidizing agent (e.g., DDQ or manganese dioxide) and continue to reflux until aromatization is complete (monitored by TLC).

-

Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate, and then with brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the substituted pyridine.

Synthesis of Substituted Pyrimidines

Pyrimidines are a critical class of heterocycles found in numerous bioactive molecules and nucleic acids.[10][11] A common synthetic approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with urea, thiourea, or guanidine.[12] Here, we propose a route to access pyrimidines from 2-phenylvaleronitrile.

Synthetic Approach

This strategy involves the initial conversion of 2-phenylvaleronitrile into a β-ketoester, which can then undergo cyclocondensation with a suitable amidine derivative.

-

Acylation: Deprotonation of 2-phenylvaleronitrile followed by acylation with a suitable acylating agent (e.g., an acid chloride or anhydride) to introduce a carbonyl group.

-

Cyclocondensation: Reaction of the resulting β-ketonitrile with urea, thiourea, or guanidine in the presence of a base to form the pyrimidine ring.

Caption: Synthetic route to pyrimidines.

Experimental Protocol

Step 1: Synthesis of the β-Ketonitrile

-

Generate a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv.) to a solution of diisopropylamine (1.2 equiv.) in anhydrous THF at -78 °C.

-

Add a solution of 2-phenylvaleronitrile (1.0 equiv.) in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour.

-

Add the desired acid chloride (1.1 equiv.) to the reaction mixture and allow it to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Step 2: Synthesis of the Pyrimidine

-

To a solution of sodium ethoxide in ethanol (prepared by dissolving sodium metal in anhydrous ethanol), add the β-ketonitrile (1.0 equiv.) and urea (or thiourea/guanidine hydrochloride, 1.2 equiv.).

-

Heat the reaction mixture to reflux for 8-12 hours.

-

Cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to obtain the substituted pyrimidine.

Synthesis of Fused Heterocycles via Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles.[13][14] It is a powerful tool for the synthesis of cyclic ketones from dinitriles.[15] This cyclic ketone can then be a versatile intermediate for the synthesis of various fused heterocyclic systems.

Synthetic Pathway

-

Alkylation: Alkylation of 2-phenylvaleronitrile with a suitable dihaloalkane to introduce a second nitrile group.

-

Thorpe-Ziegler Cyclization: Intramolecular cyclization of the resulting dinitrile using a strong base to form a cyclic enaminonitrile.

-

Hydrolysis and Heterocycle Formation: Acidic hydrolysis of the enaminonitrile to a cyclic ketone, followed by reaction with a binucleophile (e.g., hydrazine) to form a fused heterocycle.

Caption: Thorpe-Ziegler approach to fused heterocycles.

Experimental Protocol

Step 1: Synthesis of the Dinitrile

-

Deprotonate 2-phenylvaleronitrile with a strong base like sodium amide in liquid ammonia or sodium hydride in DMF.

-

Add a dihaloalkane (e.g., 1,3-dibromopropane) to the resulting carbanion and stir the reaction at an appropriate temperature until the starting material is consumed.

-

Work up the reaction by quenching with water and extracting with an organic solvent. Purify the resulting dinitrile by column chromatography.

Step 2: Thorpe-Ziegler Cyclization

-

To a suspension of a strong base such as sodium hydride in a high-boiling aprotic solvent like toluene, add a solution of the dinitrile under an inert atmosphere.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by the evolution of hydrogen gas.

-

After the reaction is complete, cool the mixture and carefully quench with a proton source (e.g., ethanol).

Step 3: Hydrolysis and Fused Heterocycle Formation

-

The crude enaminonitrile from the previous step is subjected to acidic hydrolysis (e.g., with aqueous sulfuric acid) under heating to yield the corresponding cyclic ketone.

-

The cyclic ketone is then reacted with a binucleophile. For example, to synthesize a pyridazinone derivative, the ketone is refluxed with hydrazine hydrate in a suitable solvent like ethanol.

-

The resulting fused heterocycle is isolated by filtration or extraction and purified by recrystallization or chromatography.

References

- Benchchem.

- Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors.

- Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides.

- Benchchem. The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone.

- Chu Lab @ Tsinghua University.

- SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED

- Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews, 2022.

- Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls.

- Process for preparing thiophene and its derivatives.

- SYNTHESIS OF PYRIMIDINE DERIV

- Arylidenemalononitriles as Versatile Synthons in Heterocyclic Synthesis. Bentham Science.

- Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Asian Journal of Chemistry.

- Synthesis of 2,3-disubstituted thiophenes from 2-aryl-3-nitro-cyclopropane-1,1-dicarboxyl

- Gewald reaction. Wikipedia.

- Synthesis of α-Aryl Nitriles and α-Aryl Acetate Esters Via Palladium-Catalyzed Decarboxylative Couplings of α-Cyano Aliphatic Carboxylate Salts and Malonate Monoester Salts with Aryl Halides.

- Synthesis of biologically active heterocyclic compounds from β-diketones.

- Pyridine synthesis. Organic Chemistry Portal.

- Highly Diastereoselective α-Aryl

- Pyrido[2,3-d]pyrimidin-7(8H)

- Thorpe reaction. L.S.College, Muzaffarpur, 2020.

- Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. NIH.

- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry, 2024.

- Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles. Organic Chemistry Portal.

- Molbank | Topical Collection : Heterocycle Reactions. MDPI.

- Palladium-catalyzed dehydrogenation of α-cyclohexene-substituted nitriles to α-aryl nitriles.

- Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). PMC, NIH.

- (PDF) Studies on Synthesis of Pyrimidine Derivatives and their Pharmacological Evaluation.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

- THIOPHENE AND ITS DERIV

- Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry.

- Mechanisms of the Gewald synthesis of 2-aminothiophenes

- Synthesis of pyrrole from 2H‐azirine and malononitrile.

- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.

- New Heterocyclization Reactions with Malononitrile Dimer. Semantic Scholar.

- Thorpe-Ziegler Reaction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Highly Diastereoselective α-Arylation of Cyclic Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Pyridine synthesis [organic-chemistry.org]

- 10. bu.edu.eg [bu.edu.eg]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Phenylvaleronitrile Synthesis

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Phenylvaleronitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the synthesis of 2-Phenylvaleronitrile.

Question: What is the primary and most effective method for synthesizing 2-Phenylvaleronitrile?

Answer: The most robust and widely adopted method is the selective C-alkylation of Phenylacetonitrile (also known as Benzyl Cyanide) with a suitable propylating agent, typically an n-propyl halide like n-bromopropane. This reaction is best performed under Phase-Transfer Catalysis (PTC) conditions, which is essential for overcoming the immiscibility of the reactants.[1][2] The PTC approach offers high yields, milder reaction conditions, and operational simplicity compared to methods requiring hazardous and expensive condensing agents like sodium amide or metal hydrides in strictly anhydrous solvents.[3]

Question: Why is a Phase-Transfer Catalyst (PTC) critical for this synthesis?

Answer: The synthesis involves two immiscible phases: an aqueous phase containing the base (e.g., concentrated potassium hydroxide) and an organic phase containing the phenylacetonitrile and n-bromopropane. The base's role is to deprotonate the phenylacetonitrile, creating a carbanion nucleophile. However, this carbanion is generated in the aqueous phase (or at the interface) and is not soluble in the organic phase where the alkylating agent resides.

A phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride, solves this problem.[1][3][4] The catalyst's lipophilic cation pairs with the phenylacetonitrile anion, shuttling it from the aqueous phase into the organic phase. Once in the organic phase, the anion is highly reactive and can readily undergo the SN2 reaction with n-bromopropane to form the desired product. This catalytic cycle dramatically increases the reaction rate and overall yield.[1][5][6]

Question: What is the main side reaction of concern, and how does it impact the product?

Answer: The most significant side reaction is dialkylation . After the initial formation of 2-phenylvaleronitrile, the product itself still possesses an acidic proton on the α-carbon. This proton can be abstracted by the base, creating a new carbanion that can react with another molecule of n-bromopropane. This leads to the formation of 2-phenyl-2-propylvaleronitrile. This impurity is often difficult to separate from the desired mono-alkylated product due to similar boiling points, thus complicating purification and reducing the yield of the target molecule. Careful control of reaction conditions is paramount to ensure selective monoalkylation.[1][2]

Section 2: Troubleshooting and Optimization Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

Answer: Low yield is a common issue that can stem from several factors. A systematic approach is required for diagnosis.

-

Inefficient Deprotonation (Base Issue): The concentration of the aqueous base is critical. If it's too dilute, the deprotonation of phenylacetonitrile will be slow and incomplete. Studies have shown that a concentrated aqueous solution of KOH (e.g., 50%) is highly effective.[3] Ensure your base is fresh and has not absorbed significant atmospheric CO₂, which would neutralize it.

-

Poor Catalysis: The phase-transfer catalyst can degrade or be insufficient. Ensure you are using the correct catalytic amount (typically 1-5 mol%). If you suspect catalyst quality issues, use a fresh batch. The choice of catalyst can also matter; TBAB is a common and effective choice for this transformation.[1][2]

-

Sub-optimal Temperature: The reaction is temperature-dependent. While room temperature can work, gentle heating to 40-50°C often significantly increases the rate and overall conversion.[2][3] However, excessive temperatures can promote side reactions, so precise control is necessary.

-

Ineffective Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area where the reaction occurs. If agitation is poor, the rate of transfer of the catalyst-anion complex will be the limiting factor.[1][2]

-

Presence of Water in Organic Phase (Solvent Choice): While the PTC method uses an aqueous phase, the presence of water or protic solvents like ethanol in the organic phase can hinder the reaction.[3][7] Water can solvate the carbanion, reducing its nucleophilicity. If using an organic solvent, ensure it is non-polar and aprotic. Solvent-free conditions have also been shown to be highly effective.[1][2]

Troubleshooting Flowchart for Low Yield

Caption: Troubleshooting Decision Tree for Low Yield.

Question: I am observing a significant amount of dialkylated product. How can I improve the selectivity for mono-alkylation?

Answer: This is the most common selectivity challenge. To favor mono-alkylation, you need to control the relative rates of the first and second alkylation steps.

-

Stoichiometry Control: Use a slight excess of phenylacetonitrile relative to the n-bromopropane (e.g., 1.1 to 1.2 equivalents of phenylacetonitrile). This ensures that the alkylating agent is more likely to encounter an unreacted starting material molecule rather than the mono-alkylated product.[3]

-

Controlled Addition of Alkylating Agent: Instead of adding all the n-bromopropane at once, add it dropwise over a period of time (e.g., 90-120 minutes).[3] This maintains a low instantaneous concentration of the alkylating agent, which statistically favors reaction with the more abundant phenylacetonitrile anion.

-

Temperature Management: Keep the reaction temperature controlled, typically between 28-40°C during the addition.[3] Higher temperatures can accelerate the second alkylation, which has a slightly higher activation energy.

Question: How do I effectively purify the final product and remove unreacted starting materials and byproducts?

Answer: Purification is typically achieved through vacuum distillation.

-

Work-up: First, quench the reaction by adding water to dissolve the salts. Separate the organic layer. Wash the organic layer sequentially with water, a dilute acid (like HCl) to remove any residual base, and finally with brine.[3] Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄).

-

Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Vacuum Distillation: The crude product is a mixture of phenylacetonitrile (b.p. ~234°C), 2-phenylvaleronitrile (b.p. ~125°C at 14 mmHg), and the dialkylated byproduct (higher boiling point). Distillation under reduced pressure is essential to avoid thermal decomposition. Collect the fraction corresponding to the boiling point of 2-phenylvaleronitrile. A Vigreux column can improve separation efficiency.[3]

-

Chromatography: For very high purity requirements, flash column chromatography on silica gel can be employed, though it is less practical for large-scale preparations. Supercritical fluid chromatography (SFC) is also an effective technique for separating chiral and achiral compounds.[8]

Section 3: Optimized Experimental Protocols

The following protocol is a synthesized and optimized procedure based on established methods.

Protocol: Phase-Transfer Catalyzed Synthesis of 2-Phenylvaleronitrile

Materials:

-

Phenylacetonitrile (Benzyl Cyanide)

-

n-Bromopropane

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Tetrabutylammonium Bromide (TBAB)

-

Deionized Water

-

Toluene or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Setup: In a round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a 50% (w/v) aqueous solution of KOH.

-

Charge Reactants: To the flask, add Phenylacetonitrile (1.1 equivalents) and Tetrabutylammonium Bromide (TBAB, 0.02 equivalents).

-

Initiate Reaction: Begin vigorous stirring to create an emulsion.

-

Controlled Addition: Add n-Bromopropane (1.0 equivalent) dropwise from the dropping funnel over 1.5-2 hours. Maintain the internal temperature between 30-35°C. Use a water bath for cooling if necessary.

-

Reaction Monitoring: After the addition is complete, continue stirring for an additional 2-3 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add water and an organic solvent (e.g., Toluene).

-

Separate the organic layer. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash sequentially with water, dilute HCl, and brine.[3]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain 2-Phenylvaleronitrile as a clear liquid.

Section 4: Data & Visualization

Table 1: Influence of Key Parameters on Reaction Rate

This table summarizes the effects of various parameters on the synthesis, based on kinetic studies.[1][2]

| Parameter | Condition Varied | Observed Effect on Rate | Rationale |

| Agitation Speed | Increased from 200 to 800 rpm | Significant rate increase | Overcomes mass transfer limitations between the aqueous and organic phases. |

| Catalyst Conc. | Increased TBAB concentration | Rate increases and then plateaus | The reaction becomes limited by the chemical reaction itself, not the catalytic transfer. |

| KOH Concentration | Increased from 5g to 15g | Rate increases | Higher base concentration leads to a faster and more complete deprotonation of phenylacetonitrile. |

| Temperature | Increased from 40°C to 70°C | Rate increases | Follows Arrhenius kinetics; provides more energy for molecules to overcome the activation barrier. |

| Ultrasound | 300W Ultrasound On vs. Off | Significant rate enhancement | Sonication increases the interfacial area and promotes micro-emulsion formation, accelerating the PTC process.[1][2] |

Diagrams

Caption: General Workflow for 2-Phenylvaleronitrile Synthesis.

Caption: Mechanism of Phase-Transfer Catalysis (Q⁺ = TBAB cation).

References

-

Mhaske, P. C., & Lande, M. K. (2011). Sonocatalyzed synthesis of 2-phenylvaleronitrile under controlled reaction conditions--a kinetic study. Ultrasonics Sonochemistry, 18(5), 1033-1038. [Link]

-

Lande, M. K., et al. (2011). Sonocatalyzed synthesis of 2-phenylvaleronitrile under controlled reaction conditions - A kinetic study. ResearchGate. [Link]

- Google Patents. (2013). Synthesis method of diphenylacetonitrile. CN103351311A.

- Google Patents. (1991).

- Google Patents. (1980). Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile. US4242274A.

-

ResearchGate. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

-

Makosza, M., & Jończyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91. [Link]

- Google Patents. (1991).

-

Li, W., et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Beilstein Journal of Organic Chemistry, 19, 1636-1643. [Link]

- Google Patents. (1995).

-

ResearchGate. (2016). Optimization of the reaction conditions for generation of nitrile oxide.... [Link]

- Google Patents. (1993). Process for preparing phenyl butyronitriles and perfumery use of 2,2-dimethyl-4-phenyl valeronitrile. EP0531636B1.

-

ResearchGate. (2020). Synthetic strategies to 2-phenylacetonitrile. [Link]

-

Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. [Link]

-

Clark, J. (2015). Making Nitriles. Chemguide. [Link]

-

Sukata, K. (1983). Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina. Bulletin of the Chemical Society of Japan, 56(1), 280-284. [Link]

-

Novalix. Analytical chemistry and purification. [Link]

-

Hauser, C. R., & Dunnavant, W. R. (1960). The Alkylation of Phenylacetones. The Journal of Organic Chemistry, 25(7), 1296-1302. [Link]

-

MDPI. (2023). Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. [Link]

-

Abdel-Malek, H. A., & Ewies, M. A. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 2(3), 2919-2930. [Link]

-

StudySmarter. Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. [Link]

-

ResearchGate. (2001). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

-

Reddit. (2022). Question on how to perform this Nitrile reaction. [Link]

-

ResearchGate. (2013). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. [Link]

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

Sources

- 1. Sonocatalyzed synthesis of 2-phenylvaleronitrile under controlled reaction conditions--a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. biomedres.us [biomedres.us]

- 5. crdeepjournal.org [crdeepjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Analytical chemistry and purification - Novalix [novalix.com]

Technical Support Center: Phenylacetonitrile Alkylation

Welcome to the technical support center for phenylacetonitrile alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile C-C bond-forming reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and specifically to minimize the common side reaction of dialkylation.

I. Frequently Asked Questions (FAQs)

Q1: Why is dialkylation a common problem in the alkylation of phenylacetonitrile?